![molecular formula C11H17N B14320839 2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine CAS No. 105406-12-0](/img/structure/B14320839.png)
2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine is an organic compound with a unique structure that combines a cyclopentane ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,7-trimethylcyclopentadiene with pyridine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydropyridine: A simpler analog with a similar pyridine ring structure.
Cyclopentadiene: Shares the cyclopentane ring but lacks the pyridine component.
Trimethylpyridine: Contains the pyridine ring with methyl substitutions but lacks the cyclopentane ring.
Uniqueness
2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine is unique due to its combined cyclopentane and pyridine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
105406-12-0 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,4,7-trimethyl-1,3,4,5-tetrahydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C11H17N/c1-8-4-5-10-9(2)6-12(3)7-11(8)10/h4,9H,5-7H2,1-3H3 |
InChI Key |
WHYGCLOSIAFCAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=C1CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
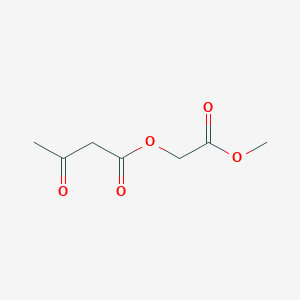
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
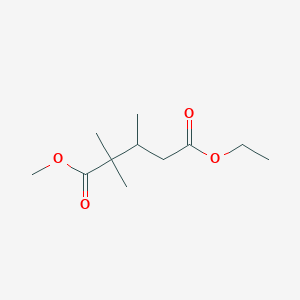
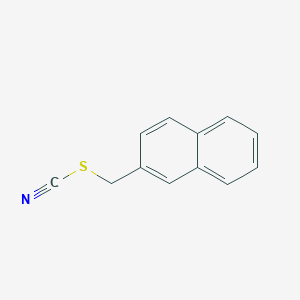
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
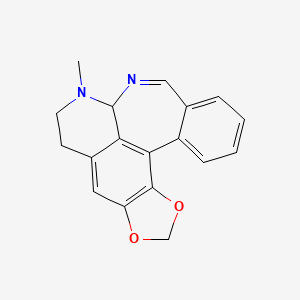
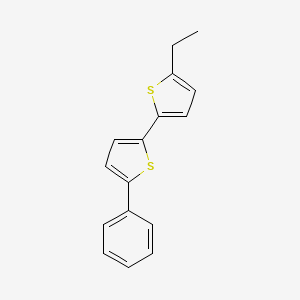
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
